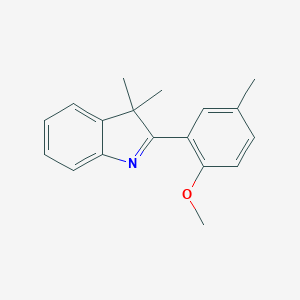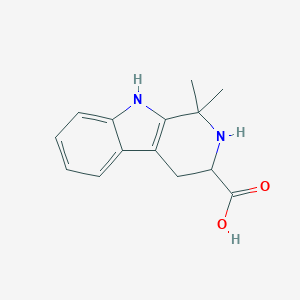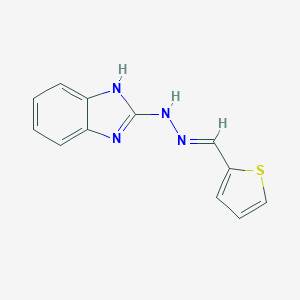![molecular formula C4H3N5O2 B188404 1H-Pyrazolo[1,5-D]tetrazole-6-carboxylic acid CAS No. 197356-15-3](/img/structure/B188404.png)
1H-Pyrazolo[1,5-D]tetrazole-6-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrazolo[1,5-D]tetrazole-6-carboxylic acid is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in various fields of science. This compound is a tetrazole derivative that has been synthesized using different methods, and its unique structure has led to extensive research on its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 1H-Pyrazolo[1,5-D]tetrazole-6-carboxylic acid is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes, such as xanthine oxidase and cyclooxygenase-2, which are involved in the inflammatory response. It has also been shown to induce apoptosis in cancer cells, which may contribute to its antitumor activity.
Biochemische Und Physiologische Effekte
1H-Pyrazolo[1,5-D]tetrazole-6-carboxylic acid has been shown to have several biochemical and physiological effects. Studies have shown that this compound can reduce the production of reactive oxygen species, which are involved in oxidative stress and inflammation. It has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of 1H-Pyrazolo[1,5-D]tetrazole-6-carboxylic acid for lab experiments include its high purity and yield, as well as its unique structure, which makes it a versatile compound for various applications. However, limitations include its potential toxicity and the need for further optimization of its synthesis methods.
Zukünftige Richtungen
There are several future directions for research on 1H-Pyrazolo[1,5-D]tetrazole-6-carboxylic acid. These include further studies on its mechanism of action, as well as its potential applications in drug discovery and development. Additionally, research on the synthesis of novel derivatives of this compound may lead to the discovery of new compounds with improved properties and potential applications in various fields of science.
Conclusion:
In conclusion, 1H-Pyrazolo[1,5-D]tetrazole-6-carboxylic acid is a unique heterocyclic compound that has gained significant attention in recent years due to its potential applications in various fields of science. Its synthesis methods have been optimized to yield high purity and yield of the compound, and its mechanism of action, biochemical and physiological effects, and potential applications in scientific research have been extensively studied. Further research on this compound may lead to the discovery of new compounds with improved properties and potential applications in drug discovery and development.
Synthesemethoden
1H-Pyrazolo[1,5-D]tetrazole-6-carboxylic acid can be synthesized using different methods, including the reaction of 5-aminotetrazole with ethyl 2-oxo-4-phenylbutyrate, followed by the reaction with hydrazine hydrate. Another method involves the reaction of 5-aminotetrazole with ethyl acetoacetate in the presence of acetic acid, followed by the reaction with hydrazine hydrate. These methods have been optimized to yield high purity and yield of the compound.
Wissenschaftliche Forschungsanwendungen
1H-Pyrazolo[1,5-D]tetrazole-6-carboxylic acid has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit antimicrobial, antitumor, and anti-inflammatory properties. It has also been used as a ligand in coordination chemistry and as a precursor in the synthesis of other heterocyclic compounds.
Eigenschaften
CAS-Nummer |
197356-15-3 |
|---|---|
Produktname |
1H-Pyrazolo[1,5-D]tetrazole-6-carboxylic acid |
Molekularformel |
C4H3N5O2 |
Molekulargewicht |
153.1 g/mol |
IUPAC-Name |
3H-pyrazolo[5,1-e]tetrazole-6-carboxylic acid |
InChI |
InChI=1S/C4H3N5O2/c10-4(11)2-1-3-5-7-8-9(3)6-2/h1H,(H,5,8)(H,10,11) |
InChI-Schlüssel |
NIJZDSQYUDYMDE-UHFFFAOYSA-N |
SMILES |
C1=C2N=NNN2N=C1C(=O)O |
Kanonische SMILES |
C1=C2N=NNN2N=C1C(=O)O |
Synonyme |
1H-Pyrazolo[1,5-d]tetrazole-6-carboxylicacid(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



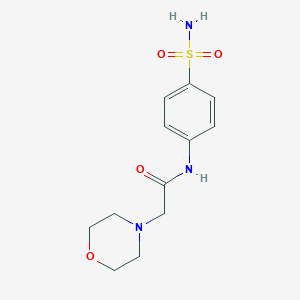
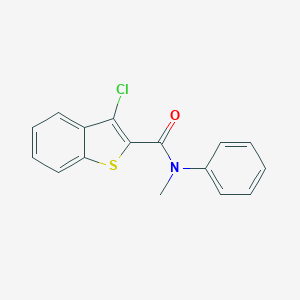
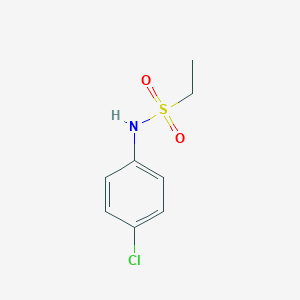
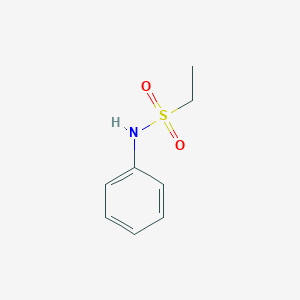
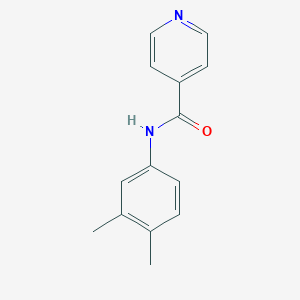


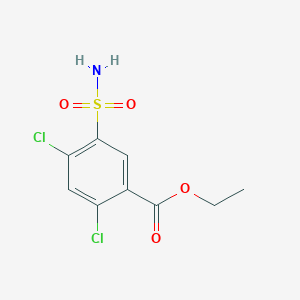
![2-Phenylimidazo[1,2-a]quinoline](/img/structure/B188334.png)
![3-Methyl[1,3]thiazolo[3,2-a]benzimidazole](/img/structure/B188335.png)
